molecular formula C15H18N2 B12219380 N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine CAS No. 5427-89-4

N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine

Cat. No.: B12219380
CAS No.: 5427-89-4
M. Wt: 226.32 g/mol
InChI Key: WUUODUSRIMIHBZ-UHFFFAOYSA-N
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Description

N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine is a chemical compound that belongs to the class of aminopyridines. It is characterized by a pyridine ring substituted with an amine group and a 4-propan-2-ylphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine typically involves the reaction of 4-propan-2-ylbenzyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 4-propan-2-ylphenylmethyl group makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

5427-89-4

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C15H18N2/c1-12(2)14-8-6-13(7-9-14)11-17-15-5-3-4-10-16-15/h3-10,12H,11H2,1-2H3,(H,16,17)

InChI Key

WUUODUSRIMIHBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC=CC=N2

Origin of Product

United States

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